Erythromycin A 9,11-Imino Ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

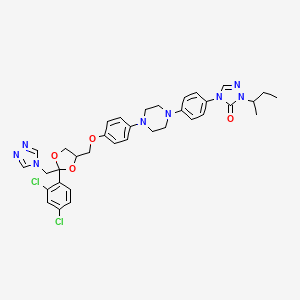

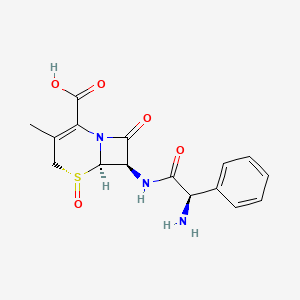

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity .

Synthesis Analysis

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . The site-selective N-acylation of erythromycin hydrazone was achieved using acid chloride/triethylamine in methanol as the reaction system .Molecular Structure Analysis

The molecular formula of Erythromycin A 9,11-Imino Ether is C37H66N2O12 . Its molecular weight is 730.93 .Chemical Reactions Analysis

Erythromycin A 9,11-Imino Ether is involved in the synthesis of Erythromycin . It’s also mentioned that Erythromycin A is extremely acid-sensitive, leading to rapid inactivation in the stomach .科学的研究の応用

Synthesis and Antibacterial Activity

Erythromycin A 9,11-imino ether has been a subject of interest in the synthesis of azithromycin, a notable antibiotic. Yang, Goldsmith, and Rizzi (1994) demonstrated that the Beckmann rearrangement of erythromycin A 9(E)-oxime leads to the formation of 9,11-imino ether, which is a precursor to azithromycin (Yang, Goldsmith, & Rizzi, 1994). Additionally, a study by Zhang et al. (2011) synthesized 4″-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether, showing favorable activity against erythromycin-susceptible Streptococcus pneumoniae (Zhang, Jiao, Yang, Liu, & Ma, 2011).

Ring Expansion and Structural Analysis

The synthesis of ring-expanded semisynthetic erythromycins through the Beckmann rearrangement of erythromycin A oxime was reported by Djokic et al. (1986), where the formation of erythromycin 6,9-imino ether and 9,11-imino ether is a key step (Djokic, Kobrehel, Lazarevski, Lopotar, Tamburašev, Kamenar, Nagl, & Vicković, 1986). Also, the study of the acid stability of azithromycin compared to erythromycin A by Fiese and Steffen (1990) underscores the significance of structural alterations, such as the substitution at the 9a position, in enhancing drug stability (Fiese & Steffen, 1990).

Novel Derivatives and Antimicrobial Activity

Research efforts also focus on developing novel erythromycin derivatives with enhanced antimicrobial activities. Nishimoto et al. (2001) synthesized erythromycin A 9-O-substituted oxime ether derivatives, which exhibited strong in vitro activity against Mycobacterium avium complex (Nishimoto, Narita, Ohmoto, Takahashi, Yoshizumi, Yoshida, Kado, Okezaki, & Kato, 2001). In another study, Wang et al. (2004) developed a bridging chemistry process to form an ether bridge between 6-O and 11-O of erythromycin A, creating new 6,11-O-bridged bicyclic ketolides with good antibacterial activities (Wang, Niu, Qiu, Phan, Chen, Polemeropoulos, & Or, 2004).

Safety And Hazards

特性

CAS番号 |

161193-44-8 |

|---|---|

製品名 |

Erythromycin A 9,11-Imino Ether |

分子式 |

C37H66N2O12 |

分子量 |

730.94 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)